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The landscape of clinical trials for refractory and unexplained chronic cough is evolving, with a
growing emphasis on objective, quantifiable endpoints. This guide provides a comprehensive
analysis of the use of 24-hour cough frequency as the primary endpoint in the pivotal clinical
trials for Gefapixant, a selective P2X3 receptor antagonist. It compares this objective measure
with patient-reported outcomes (PROs) commonly used for other chronic cough therapies and
presents the supporting data and methodologies to validate its use.

Gefapixant's Mechanism of Action: Targeting the
P2X3 Pathway

Gefapixant is a first-in-class, orally administered, selective antagonist of the P2X3 receptor.[1]
These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[2] In
response to inflammation or irritation, extracellular ATP is released, which then binds to and
activates P2X3 receptors on these sensory nerves. This activation is believed to trigger the
cough reflex. By blocking this interaction, Gefapixant aims to reduce the hypersensitivity of the
cough reflex arc.
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Gefapixant's mechanism of action in the cough reflex pathway.

Clinical Evidence: The COUGH-1 and COUGH-2
Trials

The efficacy of Gefapixant was primarily established in two large, randomized, double-blind,
placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2.[1][3][4] The primary endpoint for
both studies was the change in 24-hour cough frequency.

Data Summary: 24-Hour Cough Frequency

The results from the 45 mg twice-daily dose of Gefapixant demonstrated a statistically
significant reduction in 24-hour cough frequency compared to placebo.
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] Post- Reduction Placebo-
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. Treatment Treatment from Adjusted
Trial (Coughs/Ho . .
Group (Coughs/Ho Baseline Reduction
ur, Mean)
ur, Mean) (%) (%)
COUGH-1 Gefapixant
~18 62% 18.45%
(12 Weeks) 45 mg
Placebo ~23 ~10
COUGH-2 Gefapixant
~19 63% 14.64%
(24 Weeks) 45 mg
Placebo ~19 ~8

Data sourced from Merck & Co. press releases and trial publications.

Experimental Protocol: Measuring Cough
Frequency

The primary endpoint in the COUGH-1 and COUGH-2 trials was measured using an
ambulatory digital audio recording device, the VitaloJAK™ monitor. This system is a validated,
world-leading method for providing objective cough frequency data in clinical trials.

Methodology

» Data Acquisition: Patients wear the portable VitaloJAK™ device, which continuously records
audio for a 24-hour period in their everyday environment.

o Data Processing: The 24-hour audio files are uploaded to a central data management
system. A proprietary algorithm is used to compress the audio file by removing non-cough
sounds, significantly reducing the file size for efficient analysis.

o Manual Analysis: The compressed audio file is then manually reviewed by trained analysts
who identify and tag each individual cough.

e Quantification: The total number of coughs is counted, and the 24-hour cough frequency
(coughs per hour) is calculated.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Patient Environment

Patient wears
VitaloJAK™ Monitor

24-Hour Audio
Recording

Central Analysis

Data Upload

Y

Algorithmic
Compression

y

Manual Review by
Trained Analysts

y

Cough Count
Quantification

Endpoint Data

24-Hour Cough

Frequency (Coughs/Hour)

Click to download full resolution via product page

Experimental workflow for 24-hour cough frequency monitoring.
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Comparison with Alternative Endpoints

While objective cough frequency is a robust primary endpoint, other treatments for refractory
chronic cough have often relied on patient-reported outcomes (PROs). Understanding the
differences is crucial for interpreting clinical trial data.

Patient-Reported Outcomes (PROS)

PROs are subjective measures that capture the patient's experience of their condition.
Common PROs in chronic cough trials include:

o Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire assessing the
impact of cough on physical, psychological, and social aspects of a patient's life. The total
score ranges from 3 to 21, with a higher score indicating a better quality of life. A change of
1.3 points is considered the minimal important difference (MID).

o Cough Severity Visual Analogue Scale (VAS): A simple scale where patients rate their cough
severity on a 100mm line, from "no cough" to "worst cough imaginable."

Comparison of Primary Endpoints in Chronic Cough
Trials
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Validating Objective vs. Subjective Endpoints

The choice of a primary endpoint has significant implications for trial design and interpretation.

» Objectivity and Reliability: 24-hour cough frequency provides an objective, quantifiable
measure of treatment effect, free from patient perception bias. The use of validated systems
like VitaloJAK™ ensures high reliability and reproducibility.

» Patient-Centricity: PROs, like the LCQ, are inherently patient-centric and measure the impact
of the cough on a patient's quality of life, which is a critical aspect of treatment success.

» Correlation: Studies have shown that the correlation between objective cough frequency and
subjective PROs is often weak to moderate. This suggests that these two types of endpoints
measure different aspects of the cough experience. While a reduction in cough frequency is
expected to improve quality of life, the degree of improvement can vary between individuals.

The use of 24-hour cough frequency as the primary endpoint for Gefapixant, supported by
secondary endpoints including the LCQ, provides a comprehensive assessment of treatment
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efficacy. This dual approach of an objective primary endpoint with a supportive subjective
secondary endpoint is becoming a new standard in chronic cough clinical trials.

Conclusion

The use of 24-hour cough frequency as the primary endpoint in the Gefapixant Phase 3 trials
is well-supported by a robust and validated methodology. This objective measure provides a
clear, quantifiable assessment of the drug's efficacy in reducing the cardinal symptom of
refractory chronic cough. While patient-reported outcomes remain crucial for understanding the
broader impact of treatment on quality of life, the validation of an objective endpoint like cough
frequency marks a significant advancement in the clinical development of novel antitussive
therapies. This approach allows for a more precise evaluation of a drug's mechanism of action
and its direct impact on the pathophysiology of cough. For researchers and drug developers,
the successful implementation of this endpoint in the Gefapixant program provides a strong
precedent for future clinical trials in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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